2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a phenylbutyl group
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with the phenylbutyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques are in place. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone can produce dihydropyridazines.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
What sets this compound apart is its unique combination of these structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-15(9-10-16-6-3-2-4-7-16)21-19(24)14-23-20(25)12-11-17(22-23)18-8-5-13-26-18/h2-8,11-13,15H,9-10,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUUMQDSTJYIMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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